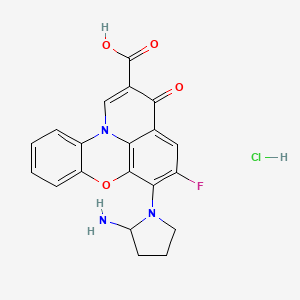
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 62176 is a potent topoisomerase inhibitor. It exhibits antineoplastic activity by arresting the cell cycle in the G1 phase via the down-regulation of cyclin D1 and the up-regulation of p27(Kip1) in NCI-N87 gastric cancer cells.
Scientific Research Applications
Antibacterial Activity
One of the significant applications of derivatives of this compound is in the field of antibacterial activity. Research has shown that certain derivatives exhibit potent in vitro antibacterial activity against various Gram-positive clinical isolates. For instance, pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, carrying a cyclopropylaminomethyl-1-pyrrolidinyl moiety, have demonstrated superior antibacterial efficacy compared to clinafloxacin, a known antibiotic (Asahina, Takei, Kimura, & Fukuda, 2008).
Anti-inflammatory and Analgesic Effects
Compounds within this chemical family have also shown promise in anti-inflammatory and analgesic applications. For instance, 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine-2-carboxamides and similar derivatives have been identified as potent inhibitors of cyclooxygenase and 5-lipoxygenase pathways, crucial in inflammation and pain management (Mylari, Carty, Moore, & Zembrowski, 1990).
Antimicrobial and Antimycobacterial Properties
Another area of application is in the development of antimicrobial and antimycobacterial agents. Derivatives containing benzo[b]phenoxazine and quinoxaline moieties have shown significant activity against various bacterial and fungal strains, including Staphylococcus aureus and Mycobacterium luteum (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Synthesis and Pharmacological Evaluation
In pharmacological studies, these compounds have been synthesized and evaluated for various effects, such as their influence on dopamine metabolism, although not all studies have found significant neuroleptic activity (Grol, Dijkstra, Schunselaar, Westerink, & Martin, 1982).
Antibacterial Agents Development
Further research has involved the synthesis and evaluation of analogues for antibacterial activity, particularly against Gram-positive and Gram-negative pathogens (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
properties
CAS RN |
148201-53-0 |
|---|---|
Product Name |
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)- |
Molecular Formula |
C20H17ClFN3O4 |
Molecular Weight |
417.8 g/mol |
IUPAC Name |
10-(2-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H16FN3O4.ClH/c21-12-8-10-16-19(17(12)23-7-3-6-15(23)22)28-14-5-2-1-4-13(14)24(16)9-11(18(10)25)20(26)27;/h1-2,4-5,8-9,15H,3,6-7,22H2,(H,26,27);1H |
InChI Key |
VXQZSJYENUHWOD-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
6-((3S)-3-Amino-1-pyrrolidinyl)-5-fluoro-3-oxo-3H-pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid A 62176 A-62176 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



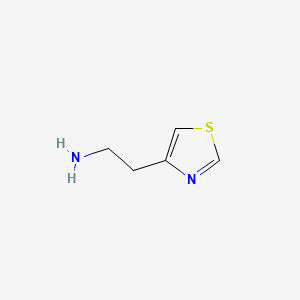
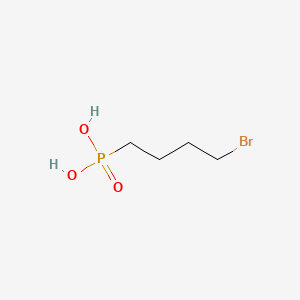
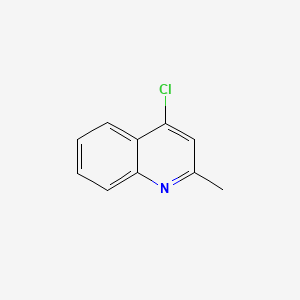
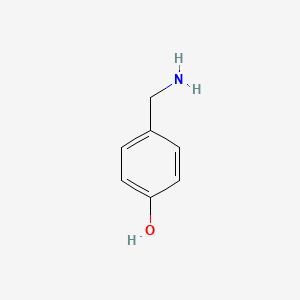
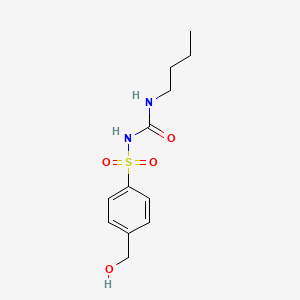
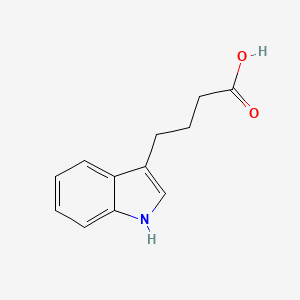
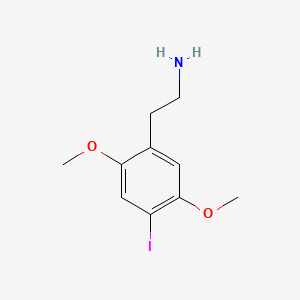
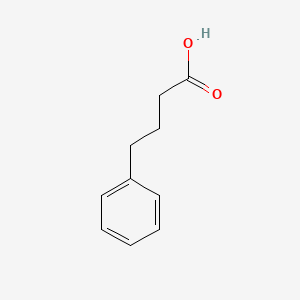
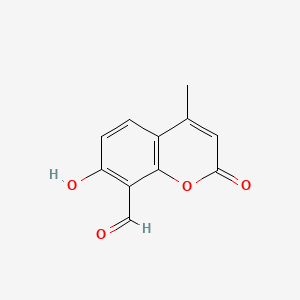
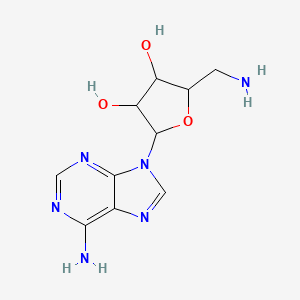
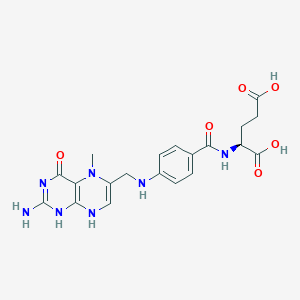
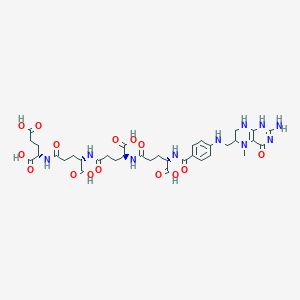
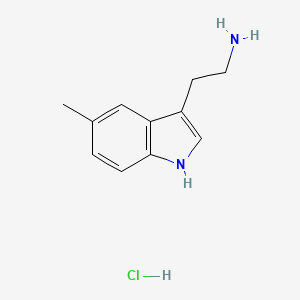
![5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1666347.png)